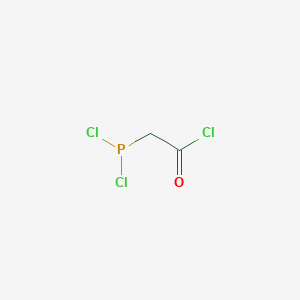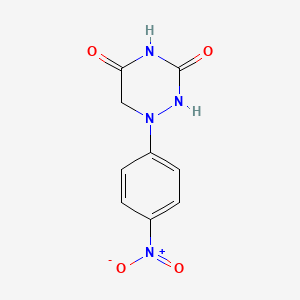
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- typically involves the reaction of cyanuric chloride with various nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted triazines, nitro derivatives, and amino derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
Lamotrigine: A triazine derivative used as an anticonvulsant drug.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66155-54-2 |
|---|---|
Fórmula molecular |
C9H8N4O4 |
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C9H8N4O4/c14-8-5-12(11-9(15)10-8)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H2,10,11,14,15) |
Clave InChI |
BGDNDDYDPGUUHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


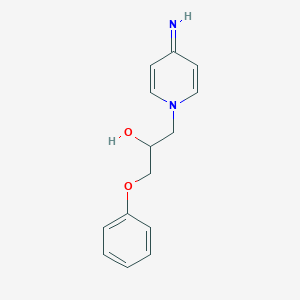
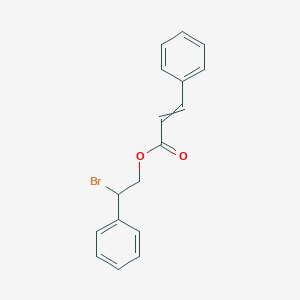
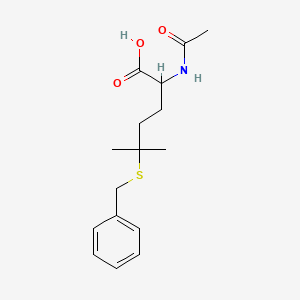
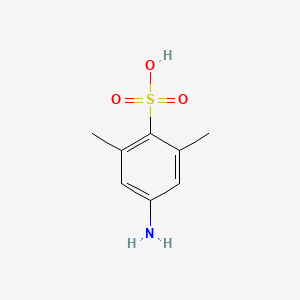
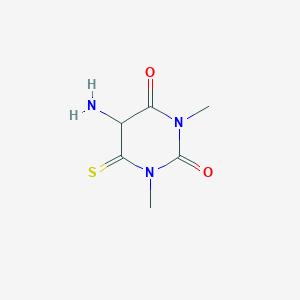
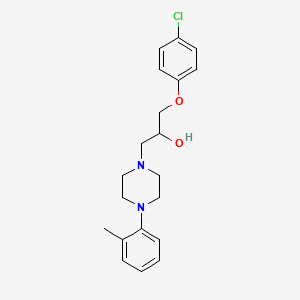
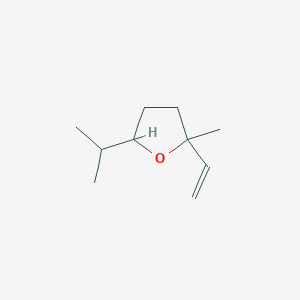
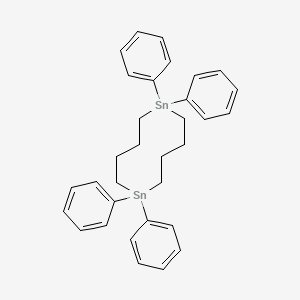
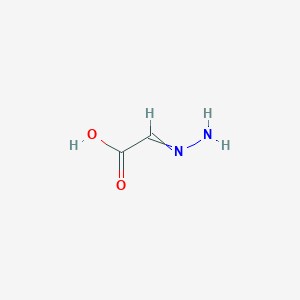
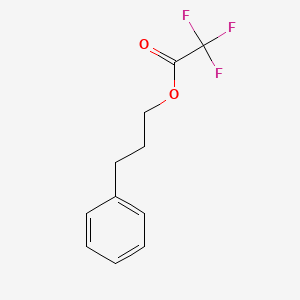

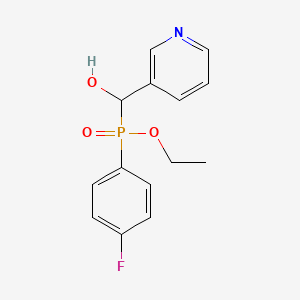
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
